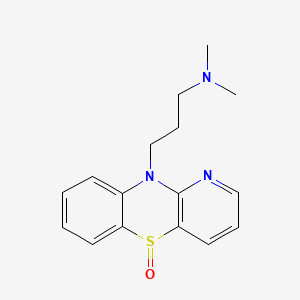

Prothipendyl Sulphoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prothipendyl Sulphoxide is a derivative of Prothipendyl, which is an anxiolytic, antiemetic, and antihistamine of the azaphenothiazine group . It is used to treat anxiety and agitation in psychotic syndromes .

Synthesis Analysis

A new difference spectrophotometric method for the analysis of prothipendyl hydrochloride in commercial pharmaceutical preparations has been proposed. The method includes oxidation of an aliquot of the drug solution with potassium caroate to form the corresponding sulfoxide .Scientific Research Applications

Spectrophotometric Analysis

Prothipendyl sulphoxide has been analyzed using third- and fourth-derivative spectrophotometry, demonstrating its potential in quantitative assessments in mixtures. This method provides accurate determination of prothipendyl sulphoxide in various forms, including laboratory-made mixtures and dosage forms (Abdel-Hay et al., 1990).

Forensic Toxicology

In forensic toxicology, prothipendyl sulphoxide concentrations in serum samples of psychiatric patients have been studied. This research is crucial for understanding the forensic implications of prothipendyl findings in blood samples, especially in cases of drug-drug interactions (Krämer et al., 2018).

Metabolism Analysis

A study on the metabolism of prothipendyl revealed the formation of various demethylated and oxidized metabolites, including prothipendyl sulphoxide. This research, using human liver microsomes and specific CYP enzymes, enhances understanding of drug metabolism and potential interactions in the human body (Krämer et al., 2017).

Chemical Analysis Techniques

Prothipendyl sulphoxide has been a subject of study in developing analytical techniques, such as spectrophotometric determination methods using ammonium peroxidisulfate and metavanadate. These methods contribute to more efficient and accurate chemical analyses of prothipendyl and its derivatives (Misiuk & Kleszczewska, 2001).

Safety And Hazards

properties

IUPAC Name |

N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKPQMXDHFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858348 |

Source

|

| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prothipendyl Sulphoxide | |

CAS RN |

10071-01-9 |

Source

|

| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)